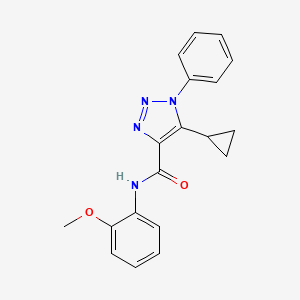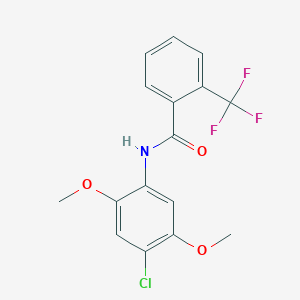![molecular formula C20H22ClN3O3 B4446917 2-chloro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide](/img/structure/B4446917.png)
2-chloro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide
Übersicht
Beschreibung
2-chloro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide, also known as MORAB-003, is a small molecule inhibitor that targets the cancer stem cells. It has been found to be effective against a wide range of cancers, including breast cancer, ovarian cancer, and pancreatic cancer.
Wirkmechanismus
2-chloro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide inhibits the activity of the Notch signaling pathway, which is involved in the regulation of cell proliferation and differentiation. By inhibiting this pathway, 2-chloro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide causes cancer stem cells to differentiate into non-cancerous cells, leading to the death of cancer cells. In addition, 2-chloro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-chloro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide has been found to have minimal toxicity in normal cells and tissues. In preclinical studies, it has been shown to be well-tolerated and to have few side effects. In addition, 2-chloro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide has been found to be effective against cancer cells that are resistant to chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-chloro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide is its specificity for cancer stem cells, which makes it a promising therapy for cancer treatment. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for the research and development of 2-chloro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide. One direction is to conduct clinical trials to evaluate its safety and efficacy in humans. Another direction is to investigate its potential as a combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to optimize the synthesis of 2-chloro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide and to identify potential side effects and drug interactions.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide has been extensively studied for its potential as a cancer therapy. In preclinical studies, it has been found to be effective against various types of cancer, including breast cancer, ovarian cancer, and pancreatic cancer. In addition, 2-chloro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide has been shown to target cancer stem cells, which are believed to be responsible for cancer recurrence and metastasis.
Eigenschaften
IUPAC Name |
2-chloro-N-[3-methyl-4-[(2-morpholin-4-ylacetyl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c1-14-12-15(22-20(26)16-4-2-3-5-17(16)21)6-7-18(14)23-19(25)13-24-8-10-27-11-9-24/h2-7,12H,8-11,13H2,1H3,(H,22,26)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDOWFNFISNIIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2Cl)NC(=O)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{5-[(2-amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(3-chloro-4-methylphenyl)propanamide](/img/structure/B4446852.png)
![N-(3,5-dimethoxyphenyl)-2-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]acetamide](/img/structure/B4446859.png)
![6-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4446887.png)
![1'-propyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4446889.png)
![4-[bis(4-fluorophenyl)methyl]-N-(2-furylmethyl)-1-piperazinecarboxamide](/img/structure/B4446893.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4446896.png)
![N-{5-[1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4446903.png)


![1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B4446933.png)

![N-[4-(1-pyrrolidinyl)benzyl]-2-naphthalenesulfonamide](/img/structure/B4446942.png)
![N-[3-(1-azepanyl)propyl]-1-(2-chloro-6-fluorophenyl)methanesulfonamide](/img/structure/B4446947.png)
![3-ethyl-2-[(2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]-4(3H)-quinazolinone](/img/structure/B4446951.png)